Tetramethyl methylenediphosphonate
Overview
Description
Tetramethyl methylenediphosphonate is a type of organophosphonate compound that has been studied for its potential applications in various fields, including metal organic framework synthesis, complexation with metal ions, and as a scale inhibitor in technological applications. These compounds are characterized by a methylene bridge connecting two phosphonate groups, which can act as bidentate ligands, coordinating with metal ions to form complexes .
Synthesis Analysis
The synthesis of methylenediphosphonic acids and their derivatives involves hydrolysis of the corresponding tetra-ethyl esters. The esters with longer methylene chains (n ≥ 3) were obtained through Michaelis-Becker or Arbuzov-Michaelis type reactions, while for shorter chains (n = 1 or 2), a modified Michaelis-Becker reaction was utilized . Additionally, α,α'-diaminoadipic acid-tetra(methylene phosphonic acid) was synthesized from diethyl α,α'-dibromoadipate through a series of reactions including Gabriel addition, hydrolysis, and the Mannich reaction, with an overall yield of 30.6% .
Molecular Structure Analysis
The molecular structure of tetramethyl methylenediphosphonate complexes has been characterized using various spectroscopic techniques. For instance, the uranyl complex with tetraethyl methylenediphosphonate was characterized by CHN microanalytical procedures, infrared, absorption and luminescence spectroscopy, and by single crystal X-ray diffraction, revealing a six-coordinated uranyl ion . The crystal structure of related compounds, such as tetrasodium 2-hydroxyethylamino-bis(methylenephosphonate), shows a two-dimensional polymeric layered structure hydrogen bonded into a 3D supramolecular polymeric network .
Chemical Reactions Analysis
Methylenediphosphonates have been shown to be powerful chelating extractants for metal ions such as cerium, promethium, and americium from solutions of nitric acid . This indicates that they can participate in chemical reactions where they form complexes with metal ions, which can be used for extraction and separation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylenediphosphonic acids and esters have been studied through various analytical techniques. The ^31P nuclear magnetic resonance chemical shifts and the infrared spectra indicate that as the methylene chain length increases, the effect of the two end phosphorus atoms on one another decreases, becoming very small for chain lengths greater than three . X-ray diffraction patterns of the diphosphonic acids have also been reported, providing insight into their solid-state structures .
Scientific Research Applications
1. Extraction of Metals
Tetramethyl methylene-diphosphonate and related compounds have been identified as powerful chelating extractants for metals like cerium, promethium, and americium from nitric acid solutions (Siddal, 1963). This property is significant for applications in nuclear chemistry and metallurgy.
2. Synthesis and Characterization of Metalates
The metalation of esters of tetraalkyl methylene-diphosphonates to form corresponding salts has been described, along with their characterization and synthetic usefulness (Quimby et al., 1968). These studies are crucial in the development of new compounds for various industrial applications.
3. Controlled Monohalogenation
Research on the preparation of monohalogenated tetraalkyl methylene-diphosphonates reveals their potential for selective synthesis in organic chemistry (Iorga & Savignac, 2001).
4. Synthesis of (Z)-Olefins and Bisphosphonates
Tetrakis(2,2,2-trifluoroethyl) methylene-diphosphonate, a derivative, has been utilized in the synthesis of (Z)-vinyl phosphonates and (E)-allylic phosphonates, indicating its value in organic synthesis (Davis et al., 1998).
5. Synthesis and Optical Properties
The synthesis of novel C60 organophosphonate derivatives, such as tetraethyl methano[60]fullerenediphosphonate, demonstrates applications in material science, particularly in enhancing the optical properties of compounds (Cheng et al., 2000).
6. Flame Retardant Applications
Investigations into the use of piperazine-phosphonates derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate, as flame retardants on cotton fabric, show the potential of these compounds in enhancing material safety (Nguyen et al., 2014).
Safety And Hazards
Tetramethyl methylenediphosphonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
bis(dimethoxyphosphoryl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFZUKFLWOSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CP(=O)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333919 | |
Record name | Tetramethyl methylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl methylenediphosphonate | |
CAS RN |
16001-93-7 | |
Record name | Tetramethyl methylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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